molecular formula C16H25NNa2O6S2 B1423143 Sodium 4,4'-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate) CAS No. 209518-16-1

Sodium 4,4'-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate)

Cat. No. B1423143
CAS RN: 209518-16-1
M. Wt: 437.5 g/mol
InChI Key: SXHBILQYQWZSIW-UHFFFAOYSA-L
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Description

Sodium 4,4’-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate), also known as MADB, is a chemical compound with the molecular formula C16H25NNa2O6S2 . It is stored at a temperature of 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H27NO6S2.2Na/c1-14-11-15(2)13-16(12-14)17(7-3-5-9-24(18,19)20)8-4-6-10-25(21,22)23;;/h11-13H,3-10H2,1-2H3,(H,18,19,20)(H,21,22,23);;/q;2*+1/p-2 . The molecular weight is 437.5 g/mol .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 437.5 g/mol . The compound has 0 hydrogen bond donors and 7 hydrogen bond acceptors .

Scientific Research Applications

I have conducted a search for the scientific research applications of “Sodium 4,4’-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate)”, also known as “N,N-Bis(4-sulfobutyl)-3,5-dimethylaniline disodium salt”. Here is a detailed section on one of its unique applications:

Diagnostic and Biochemical Testing

This compound is used as a novel Trinder’s reagent, which is a highly water-soluble aniline derivative. It has several advantages over conventional chromogenic reagents in the colorimetric determination of hydrogen peroxide activity. This application is crucial in various diagnostic tests and biochemical tests due to its high solubility and effectiveness .

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

disodium;4-[3,5-dimethyl-N-(4-sulfonatobutyl)anilino]butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO6S2.2Na/c1-14-11-15(2)13-16(12-14)17(7-3-5-9-24(18,19)20)8-4-6-10-25(21,22)23;;/h11-13H,3-10H2,1-2H3,(H,18,19,20)(H,21,22,23);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHBILQYQWZSIW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CCCCS(=O)(=O)[O-])CCCCS(=O)(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NNa2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4,4'-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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